2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide is a synthetic organic compound belonging to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound features a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms, fused with a benzyl group and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the cyclization of a thiourea derivative with a haloketone under basic conditions.
Benzylation: The thiazolidinone intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Acetamide Formation: The final step involves the acylation of the benzylated thiazolidinone with 2,4-dimethylphenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the carbonyl groups in the thiazolidinone ring can yield corresponding alcohols.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives of the thiazolidinone ring.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for anticancer drug development due to its ability to inhibit certain cancer cell lines.
Industry: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
Anti-inflammatory Pathways: It may inhibit the production of pro-inflammatory cytokines, reducing inflammation.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide: Similar structure but lacks the dimethyl groups on the phenyl ring.
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide: Contains a single methyl group on the phenyl ring.
Uniqueness
Structural Features: The presence of two methyl groups on the phenyl ring in 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide may enhance its lipophilicity and potentially its biological activity.
Biological Activity: The specific substitution pattern can influence the compound’s interaction with biological targets, making it a unique candidate for drug development.
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-8-9-16(14(2)10-13)21-18(23)11-17-19(24)22(20(25)26-17)12-15-6-4-3-5-7-15/h3-10,17H,11-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSZHAXOUBNKPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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